(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol
CAS No.:
Cat. No.: VC17591488
Molecular Formula: C9H13NOS
Molecular Weight: 183.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NOS |
|---|---|
| Molecular Weight | 183.27 g/mol |
| IUPAC Name | (2R)-2-amino-2-(3-methylsulfanylphenyl)ethanol |
| Standard InChI | InChI=1S/C9H13NOS/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |
| Standard InChI Key | MUFHXIUVJOIJCJ-VIFPVBQESA-N |
| Isomeric SMILES | CSC1=CC=CC(=C1)[C@H](CO)N |
| Canonical SMILES | CSC1=CC=CC(=C1)C(CO)N |
Introduction
(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol is a chiral organic compound that has garnered significant attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This compound belongs to the class of amino alcohols and is classified as a secondary amine. Its structural formula is represented as C₉H₁₄ClNOS when in the form of its hydrochloride salt.
Key Features:
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Molecular Structure: The compound features a central carbon atom bonded to an amino group, a hydroxyl group, and a phenyl ring substituted with a methylthio group.
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Stereochemistry: The stereochemistry at the chiral center is crucial for its biological activity, with the (R) configuration being of particular interest.
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Applications: It is recognized for its interaction with trace amine-associated receptors (TAARs), which are implicated in various physiological processes, including neurotransmission and modulation of mood, cognition, and sensory perception.
Synthesis of (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol
The synthesis of this compound typically involves multi-step reactions, often requiring protecting groups to prevent unwanted side reactions. The final product is usually isolated through crystallization or chromatography techniques.
Synthetic Pathway Overview:
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Starting Materials: The synthesis often begins with readily available aromatic compounds, such as 3-methylthiophenol, which undergoes various transformations to introduce the amino and hydroxyl groups.
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Protecting Groups: Protecting groups are used to selectively protect functional groups during the synthesis, ensuring that reactions occur at the desired sites.
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Resolution: The racemic mixture may be resolved into its enantiomers using chiral resolution agents or enzymatic methods to obtain the (R) enantiomer.
Biological Activity and Applications
(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol exhibits significant biological activity, primarily through its interaction with TAARs. These receptors play a role in modulating neurotransmitter release and influencing various physiological processes.
Applications:
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Pharmaceutical Development: The compound is studied for its potential in developing drugs that target neurological disorders.
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Biochemical Research: It serves as a tool to investigate the effects of methylthio substitutions on biological activity.
Reactivity Factors:
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pH: The reactivity can be influenced by pH, affecting protonation states of the amino group.
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Solvent Choice: Different solvents can alter the compound's solubility and reactivity.
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Temperature: Temperature can influence reaction rates and selectivity.
Stock Solution Preparation for (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol Hydrochloride
| Amount (mg) | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |
|---|---|---|---|
| 1 mg | 4.551 mL | 0.9102 mL | 0.4551 mL |
| 5 mg | 22.755 mL | 4.551 mL | 2.2755 mL |
| 10 mg | 45.5101 mL | 9.102 mL | 4.551 mL |
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